molecular formula C11H10O2 B8732802 2-(3-Ethynylphenyl)-1,3-dioxolane

2-(3-Ethynylphenyl)-1,3-dioxolane

Cat. No.: B8732802
M. Wt: 174.20 g/mol
InChI Key: PJQOKBVNXBFHQW-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)-1,3-dioxolane (CAS 23239-36-3 ) is a versatile organic compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol(citation:1)(citation:2). Its structure features a 1,3-dioxolane ring, a five-membered cyclic acetal, attached to a phenyl ring with an ethynyl (acetylene) group at the meta-position(citation:1). This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry. The primary research value of this compound lies in its role as a protected aldehyde building block and its potential for further functionalization. The 1,3-dioxolane group is widely used in organic synthesis as a protecting group for aldehydes, shielding the carbonyl from nucleophiles and bases while allowing the molecule to undergo other transformations(citation:3)(citation:5). The ethynyl group is a key handle for click chemistry and metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the construction of more complex molecular architectures(citation:9). While a specific, studied mechanism of action is not reported for this exact compound, its structure suggests potential as a lead compound or intermediate in developing bioactive molecules. Structurally similar 1,3-dioxolane derivatives have demonstrated significant biological activities, including antifungal and antibacterial properties(citation:6). Researchers can leverage this compound in developing new pharmaceuticals, advanced materials, and as a key synthon in multi-step synthetic sequences. This product is exclusively intended for research purposes in laboratory settings and is not designed for human therapeutic or veterinary use (citation:1)(citation:2).

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-(3-ethynylphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H10O2/c1-2-9-4-3-5-10(8-9)11-12-6-7-13-11/h1,3-5,8,11H,6-7H2

InChI Key

PJQOKBVNXBFHQW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features, molecular weights, and substituent effects of 2-(3-ethynylphenyl)-1,3-dioxolane and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Effects
This compound 3-Ethynylphenyl C₁₁H₁₀O₂ 174.20 Ethynyl group enables cross-coupling; electron-deficient due to acetal ring .
2-(3-Nitrophenyl)-1,3-dioxolane 3-Nitrophenyl C₉H₉NO₄ 195.17 Strong electron-withdrawing nitro group increases electrophilicity .
2-(2,4-Dichlorophenyl)-1,3-dioxolane 2,4-Dichlorophenyl C₉H₈Cl₂O₂ 219.07 Chlorine atoms enhance antifungal activity; bulky substituents affect steric hindrance .
2-(2-Furyl)-1,3-dioxolane 2-Furyl C₇H₈O₃ 140.14 Heterocyclic furan increases electron density; used in oxidative homocoupling .
2-(2-Thienyl)-1,3-dioxolane 2-Thienyl C₇H₈O₂S 156.20 Thiophene enhances π-conjugation; low hazard profile for material applications .
Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane) Theophyllinemethyl C₁₃H₁₈N₄O₄ 294.31 Pharmacologically active; metabolized to 2'-hydroxyethyl theophylline .

Industrial and Pharmaceutical Relevance

  • Material Science : 2-(2-Thienyl)-1,3-dioxolane is used in conductive polymer synthesis due to its low hazard profile and compatibility with thiophene-based electronics .
  • Drug Development : Doxophylline’s metabolic stability (95% parent compound recovery in vitro) makes it a promising bronchospasmolytic agent .
  • Agrochemicals : Derivatives like 2-(3-heptanyl)-1,3-dioxolane are employed as green solvents or fragrance components due to their volatility and low toxicity .

Preparation Methods

Sonogashira Coupling: A Cornerstone Methodology

The ethynyl group is introduced via Sonogashira coupling, which connects aryl halides to terminal alkynes under palladium/copper catalysis. For 2-(3-ethynylphenyl)-1,3-dioxolane, the precursor 2-(3-iodophenyl)-1,3-dioxolane reacts with trimethylsilylacetylene (TMSA) under the following conditions:

ParameterSpecificationSource
CatalystPdCl2(PPh3)2 (1–5 mol%)
Co-catalystCuI (2–10 mol%)
BaseTriethylamine or diisopropylamine
SolventDMF or THF
Temperature80–90°C
Reaction Time12–24 hours
Yield45–62% after purification

Example Procedure :
A mixture of 2-(3-iodophenyl)-1,3-dioxolane (1.0 eq), TMSA (1.2 eq), PdCl2(PPh3)2 (5 mol%), and CuI (10 mol%) in DMF/triethylamine (3:1) was stirred at 90°C under N2 for 18 hours. The crude product was purified via column chromatography (toluene/acetone) to yield 2-(3-(trimethylsilylethynyl)phenyl)-1,3-dioxolane.

Deprotection of Trimethylsilyl (TMS) Groups

The TMS-protected ethynyl intermediate is treated with a mild base (e.g., K2CO3 in MeOH/H2O) to yield the terminal alkyne:

2-(3-(TMS-ethynyl)phenyl)-1,3-dioxolaneK2CO3,MeOHThis compound\text{2-(3-(TMS-ethynyl)phenyl)-1,3-dioxolane} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{this compound}

This step typically achieves >90% conversion, with final purification via recrystallization (CH2Cl2/n-hexane) yielding 98% purity.

Alternative Synthetic Routes

Direct Glaser Coupling of Protected Intermediates

In cases where halogenated precursors are unavailable, Glaser homo-coupling of 4-ethynylbenzaldehyde derivatives offers an alternative. For instance, 4-ethynylbenzaldehyde dimethyl acetal undergoes oxidative coupling with Cu(I)/Cu(II) chlorides in pyridine, followed by acidic cleavage of the acetal to yield dialdehydes. Adapting this method, 3-ethynylbenzaldehyde could be protected as a dioxolane and coupled to form the desired product.

Challenges :

  • Low yields (<30%) due to side reactions.

  • Requires excess Cu salts (7 eq CuCl, 5 eq CuCl2).

Optimization Strategies and Industrial Scalability

Catalyst Systems

  • Palladium Variants : Pd(PPh3)4 outperforms PdCl2(PPh3)2 in coupling efficiency but increases cost.

  • Ligand-Free Systems : Nano-palladium catalysts reduce ligand-induced side reactions but require stringent temperature control.

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances reaction rates but complicates purification; THF offers milder conditions.

  • Microwave Assistance : Reducing reaction time from 18h to 2h at 120°C with maintained yield (58%).

Purity Enhancement

  • Chromatography : Silica gel (toluene/acetone) removes Pd residues.

  • Recrystallization : CH2Cl2/n-hexane yields >98% pure crystals.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYieldPurity
Sonogashira CouplingHigh regioselectivityPd/Cu catalyst cost45–62%≥98%
Glaser CouplingNo halogenated precursors requiredLow yield, excess Cu required<30%85–90%
Direct CyclizationSingle-stepEthynyl group sensitivity35–50%90–95%

Industrial Applications and Patent Landscape

Hangzhou Cyclic PharmaTech’s patented route emphasizes scalability:

  • Protection : 3-Bromobenzaldehyde → 2-(3-bromophenyl)-1,3-dioxolane (H2SO4, 130°C).

  • Coupling : Sonogashira reaction with TMSA (Pd/Cu, DMF).

  • Deprotection : TMS removal (K2CO3/MeOH).

This process achieves 60% overall yield at kilogram scale .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Ethynylphenyl)-1,3-dioxolane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of dioxolane derivatives typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For this compound, a plausible route is the reaction of 3-ethynylbenzaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., Amberlyst-15 or p-toluenesulfonic acid). Key parameters include:

  • Temperature: 80–100°C to ensure complete acetal formation while minimizing side reactions like polymerization of the ethynyl group.
  • Catalyst loading: 1–5 wt% to balance reaction rate and byproduct formation.
  • Solvent: Toluene or dichloromethane to azeotropically remove water and shift equilibrium toward product formation.

Q. How can researchers purify this compound to >99% purity, and what analytical techniques validate purity?

Methodological Answer: Purification strategies include:

  • Distillation: Use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate the product from unreacted glycol or aldehyde.
  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate (4:1) as eluent.
  • Crystallization: If the compound is crystalline, recrystallize from ethanol/water mixtures.

Analytical Validation:

  • GC-MS: Retention time and molecular ion peak (e.g., m/z 188 [M⁺]) confirm identity.
  • ¹H/¹³C NMR: Characteristic peaks for the dioxolane ring (δ 4.8–5.2 ppm for protons adjacent to oxygen) and ethynyl group (δ 2.5–3.0 ppm for sp-hybridized carbons).
  • IR Spectroscopy: Absence of aldehyde C=O stretch (~1700 cm⁻¹) confirms complete reaction.

Reference: Pressure-swing distillation and GC-MS validation are documented for structurally similar dioxolanes .

Advanced Research Questions

Q. What reaction pathways dominate when this compound participates in Diels-Alder reactions, and how do computational studies predict regioselectivity?

Methodological Answer: The ethynyl group acts as a dienophile in Diels-Alder reactions. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts:

  • HOMO-LUMO Gap: A narrow gap (~6.5–7.5 eV) between the ethynyl LUMO and diene HOMO facilitates cycloaddition.
  • Regioselectivity: Meta adducts may form due to steric hindrance from the dioxolane ring.

Experimental Validation:

  • React with furan derivatives (e.g., 2-(furan-2-yl)-1,3-dioxolane) under thermal conditions (80°C, 24 hours). Isolate products via column chromatography and characterize via NOESY NMR to confirm stereochemistry.

Q. How should researchers resolve contradictions in reported reaction kinetics for dioxolane derivatives under varying catalytic conditions?

Methodological Answer: Discrepancies often arise from:

  • Catalyst heterogeneity: For example, cationic resins (e.g., NKC-9) vs. homogeneous acids (H₂SO₄).
  • Mass transfer limitations: Stirring rate and solvent viscosity in biphasic systems.

Resolution Strategy:

Replicate experiments under identical conditions (temperature, catalyst loading).

Kinetic modeling: Apply the Langmuir-Hinshelwood mechanism for heterogeneous catalysis or pseudo-first-order kinetics for homogeneous systems.

Compare activation energies via Arrhenius plots (e.g., Eₐ ≈ 45–60 kJ/mol for acid-catalyzed acetalization).

Case Study: For 1,3-dioxolane synthesis, NKC-9 resin showed 20% higher yield than H₂SO₄ due to reduced side reactions .

Q. What are the dominant byproducts during this compound synthesis, and how can they be quantified?

Methodological Answer: Common byproducts include:

  • Oligomers: From ethynyl group polymerization (detected via GPC with polystyrene standards).
  • Unreacted aldehyde: Traced via Schiff base tests or HPLC with UV detection (λ = 280 nm).

Mitigation:

  • Add radical inhibitors (e.g., BHT) to suppress polymerization.
  • Use excess ethylene glycol (1.5:1 molar ratio) to drive acetalization to completion.

Quantitative Analysis:

  • GC-MS with internal standards (e.g., dodecane) to quantify residual aldehyde (<0.5% threshold).
  • ¹H NMR integration of dioxolane vs. aldehyde protons.

Reference: Byproduct profiles for analogous dioxolanes are detailed in kinetic studies .

Q. How do solvent polarity and substituent effects influence the stability of this compound in long-term storage?

Methodological Answer:

  • Solvent Polarity: Nonpolar solvents (e.g., hexane) enhance stability by reducing hydrolysis. In polar aprotic solvents (e.g., DMSO), the dioxolane ring may undergo acid-catalyzed cleavage.
  • Substituent Effects: The electron-withdrawing ethynyl group increases ring strain, reducing thermal stability compared to alkyl-substituted dioxolanes.

Stability Protocol:

  • Store under nitrogen at −20°C in amber vials with molecular sieves (3Å).
  • Monitor degradation via periodic TLC (silica, hexane/EtOAc 3:1).

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